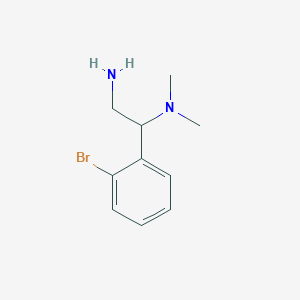

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANADQCLSKSEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine CAS number and identifiers

The following technical guide provides an in-depth analysis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (interpreted here as the N-substituted isomer, N-(2-Bromophenyl)-N',N'-dimethylethane-1,2-diamine , a critical intermediate in medicinal chemistry) and its structural isomers.

Advanced Intermediate for Heterocyclic Synthesis and Medicinal Chemistry

Chemical Identity & Structural Analysis

This compound represents a privileged scaffold in drug discovery, specifically within the class of N-aryl-ethylenediamines . It serves as a versatile building block for synthesizing fused heterocycles (e.g., quinoxalines, benzimidazoles) and is a structural analog to historic antihistamine precursors (e.g., Mepyramine, Tripelennamine).

Note on Nomenclature: The name "1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine" is chemically ambiguous. It most commonly refers to the N-substituted derivative (where the nitrogen is attached to the phenyl ring), which is the standard intermediate for drug development. However, it can also refer to the C-substituted chiral diamine. This guide focuses on the N-substituted isomer due to its prevalence in pharmaceutical synthesis, while acknowledging the C-substituted isomer as a specialized chiral ligand.

Core Identifiers (N-Substituted Isomer)

-

Systematic Name:

-(2-Bromophenyl)- -

Synonyms: N-(2-Bromophenyl)-N',N'-dimethylethylenediamine; 2-Bromo-N-(2-(dimethylamino)ethyl)aniline.

-

Molecular Formula:

-

Molecular Weight: 243.15 g/mol

-

CAS Number: Not widely indexed as a standalone commodity; typically synthesized in situ. (Isomer reference: 4-Bromo analog is CAS 50926-88-6 ).

-

SMILES: CN(C)CCNc1ccccc1Br

-

InChIKey: (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N

Physical Properties (Predicted)

| Property | Value (Approximate) |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Boiling Point | 280–290°C (at 760 mmHg) |

| Density | 1.25 ± 0.1 g/cm³ |

| pKa (Amine 1) | ~9.2 (Dimethylamino group) |

| pKa (Amine 2) | ~2.5 (Aniline nitrogen, weakly basic) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

Synthesis & Production Protocols

The synthesis of this compound relies on establishing the C-N bond between the 2-bromoaniline moiety and the ethylenediamine backbone. Two primary routes are employed depending on the starting materials.

Method A: Nucleophilic Aromatic Substitution (

)

Best for electron-deficient aryl halides, but 2-bromoaniline is electron-rich. This method requires a 2-fluorobromobenzene precursor.

Reaction:

Protocol:

-

Reagents: 1-Bromo-2-fluorobenzene (1.0 eq), N,N-Dimethylethylenediamine (1.2 eq),

(2.0 eq). -

Solvent: DMSO or DMF (anhydrous).

-

Conditions: Heat to 100–120°C for 12–24 hours under

. -

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Flash column chromatography (SiO2, DCM/MeOH/NH3).

Method B: Buchwald-Hartwig Amination (Preferred)

Ideal for coupling 1,2-dibromobenzene or 2-bromoaniline derivatives with high selectivity.

Reaction:

Mechanism:

-

Oxidative addition of Pd(0) to the Ar-Br bond.

-

Amine coordination and deprotonation.

-

Reductive elimination to form the C-N bond. Note: Statistical mixture possible; requires careful stoichiometry to avoid double substitution.

Applications in Drug Development

This molecule is a "privileged structure" because it contains two distinct reactive handles: the secondary aniline and the aryl bromide .

A. Precursor to N-Heterocycles

The ortho-bromo group allows for intramolecular cyclization to form fused ring systems, which are ubiquitous in kinase inhibitors and GPCR ligands.

-

Quinoxalines: Reaction with oxalyl chloride or glyoxal derivatives.

-

Benzimidazoles: Cyclization with aldehydes followed by oxidation.

-

Indoles: Via intramolecular Heck reaction or Cu-catalyzed cyclization.

B. Antihistamine & CNS Ligand Synthesis

The N,N-dimethylethylenediamine motif is the pharmacophore for First-Generation H1 Antihistamines (e.g., Pyrilamine, Tripelennamine).

-

Mechanism: The 2-bromophenyl group can be further functionalized (e.g., Suzuki coupling with pyridine-3-boronic acid) to create novel H1 antagonists or serotonin (5-HT) receptor ligands.

C. Ligand for Metal Catalysis

1,2-Diamines are potent bidentate ligands. The 2-bromophenyl group can be used to synthesize P,N-ligands (after phosphine substitution) or N,N-ligands for asymmetric catalysis (e.g., Cu-catalyzed Henry reaction).

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

GHS Signal Word: WARNING.

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

-

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is sensitive to oxidation (air) and carbon dioxide (forms carbamates).

Analytical Validation

To verify the identity of the synthesized compound, the following analytical signatures are expected:

-

1H NMR (400 MHz, CDCl3):

- 7.45 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 6.65 (m, 2H, Ar-H).

- 4.80 (br s, 1H, NH).

-

3.15 (q, 2H,

-

2.55 (t, 2H,

-

2.25 (s, 6H,

-

LC-MS (ESI+):

-

Calculated

(for -

Characteristic 1:1 isotopic pattern for Bromine.

-

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000. Link

-

Mepyramine Synthesis. "Synthesis of Histamine H1 Antagonists." DrugBank Online. Link

-

PubChem Compound Summary. "N-(4-Bromophenyl)-N',N'-dimethylethylenediamine (Isomer Analog)." National Center for Biotechnology Information. Link

-

Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995. Link

Molecular weight and formula of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

The following technical guide provides an in-depth analysis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine , a specialized vicinal diamine scaffold used in medicinal chemistry and asymmetric catalysis.

Core Identity & Synthetic Utility in Drug Discovery [1][2][3]

Executive Summary

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is a bifunctional building block characterized by a 1,2-diamine backbone substituted with a sterically demanding ortho-bromophenyl group.[1] This molecule serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., isoquinolines, imidazoles) and as a chiral ligand precursor for transition-metal catalysis.[1] Its unique structure combines a basic dimethylamino group at the benzylic position (C1) with a primary amine at the terminal position (C2), enabling regioselective functionalization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an ethane-1,2-diamine core.[1] The C1 carbon is chiral (racemic in standard synthesis) and bears both the 2-bromophenyl moiety and the dimethylamino group.[1] The C2 carbon bears the primary amine.[1]

-

IUPAC Name: 1-(2-Bromophenyl)-N^1,N^1-dimethylethane-1,2-diamine[1]

-

Common Name: [2-Amino-1-(2-bromophenyl)ethyl]dimethylamine[1]

-

Molecular Formula: C₁₀H₁₅BrN₂[1]

-

Molecular Weight: 243.15 g/mol [1]

-

SMILES: CN(C)C(CN)c1ccccc1Br

-

Structure Class: Vicinal Diamine / Benzylic Amine[1]

Key Properties Table

| Property | Value / Description | Notes |

| Molecular Weight | 243.15 g/mol | Based on standard atomic weights (Br ≈ 79.90).[1] |

| Exact Mass | 242.0419 | Monoisotopic mass.[1] |

| Appearance | Pale yellow to colorless oil | Amine oxidation may darken color over time.[1] |

| Solubility | Soluble in DCM, MeOH, EtOH | Moderate solubility in water (pH dependent).[1] |

| pKa (Calc) | ~9.5 (Primary NH₂), ~8.8 (Tertiary NMe₂) | Typical for 1,2-diamines; basic character.[1] |

| LogP (Calc) | 1.8 – 2.2 | Lipophilic due to the bromophenyl ring.[1] |

| Boiling Point | ~135–140 °C (at 0.5 mmHg) | Estimated; requires high vacuum distillation.[1] |

Synthetic Methodology

The synthesis of 1-aryl-1,2-diamines with this specific substitution pattern is most efficiently achieved via the Strecker Synthesis followed by reduction.[1] This route ensures the installation of the dimethylamino group at the benzylic position.[1]

Primary Route: Strecker Reaction & Reduction

This protocol generates the target molecule in two main steps starting from commercially available 2-bromobenzaldehyde.[1]

Step 1: Aminonitrile Formation (Strecker)

-

Reagents: 2-Bromobenzaldehyde, Dimethylamine (aqueous or HCl salt), TMSCN (Trimethylsilyl cyanide) or KCN.[1]

-

Mechanism: The aldehyde condenses with dimethylamine to form an iminium ion, which is intercepted by the cyanide nucleophile to form the

-aminonitrile.[1] -

Protocol:

-

Dissolve 2-bromobenzaldehyde (1.0 equiv) in Acetonitrile or Methanol.[1]

-

Add Dimethylamine (1.1 equiv) and stir for 30 min to form the imine/iminium species.

-

Add TMSCN (1.2 equiv) dropwise at 0°C.[1]

-

Stir at room temperature for 12–24 hours.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc. The product is 2-(2-bromophenyl)-2-(dimethylamino)acetonitrile.[1]

-

Step 2: Nitrile Reduction [1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).

-

Mechanism: Hydride reduction of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1]

-

Protocol:

-

Suspend LiAlH₄ (2.0 equiv) in anhydrous THF under Nitrogen/Argon.

-

Add the aminonitrile (from Step 1) dissolved in THF dropwise at 0°C.

-

Reflux for 4–6 hours to ensure complete reduction.[1]

-

Fieser Workup: Carefully quench with H₂O, 15% NaOH, then H₂O.[1]

-

Filter the aluminum salts and concentrate the filtrate.[1]

-

Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH₄OH).[1]

-

Visualization of Synthesis Workflow

Figure 1: Two-step synthesis via Strecker aminonitrile formation and hydride reduction.

Applications in Drug Discovery & Catalysis[1][7]

Privileged Scaffold for CNS Agents

The 1-aryl-1,2-diamine motif is a "privileged structure" in neurochemistry.[1] The specific 2-bromo substitution allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate libraries of:

-

Kappa Opioid Receptor Agonists: Related diamines have shown affinity for KOR.[1]

-

NK1 Antagonists: The vicinal diamine backbone mimics the substance P pharmacophore.[1]

Precursor for Heterocycles

This molecule is a direct precursor to tetrahydroisoquinolines and imidazolidinones .[1]

-

Pictet-Spengler Cyclization: Reaction with aldehydes can close the ring between the primary amine and the aryl ring (though the 2-Br position usually requires activation or removal).[1]

-

Intramolecular Buchwald-Hartwig: The primary amine can displace the ortho-bromine under Pd-catalysis to form indoline or dihydroisoquinoline derivatives, depending on the chain length and linker.[1]

Ligand Design

Chiral derivatives (synthesized from enantiopure amines or via chiral resolution) serve as bidentate N,N-ligands for:

-

Ruthenium-Catalyzed Hydrogenation: Similar to the DPEN ligands used in Noyori catalysts.[1]

-

Copper-Catalyzed Couplings: The dimethylamino group acts as a hemilabile ligand, stabilizing the metal center during oxidative addition.[1]

Safety & Handling Protocols

Hazards[1]

-

Corrosivity: As a diamine, the substance is caustic and can cause severe skin burns and eye damage.[1]

-

Toxicity: Like many benzylic amines and brominated aromatics, it should be treated as potentially toxic if inhaled or ingested.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (N-oxide formation) or carbonate formation from air.[1]

Analytical Validation

To verify the identity of the synthesized compound, the following signals are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

MS (ESI+): [M+H]⁺ peak at m/z 243.0/245.0 (1:1 doublet due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

References

-

Strecker Synthesis of Diamines: Dyke, C. A., et al.[1] "Practical Synthesis of 1,2-Diamines via the Strecker Reaction." Journal of Organic Chemistry, 2008.[1] (Generalized protocol).[1]

-

Catalog Reference (Chloro-Analog): ChemScene. "1-(2-Chlorophenyl)-N1,N1-dimethylethane-1,2-diamine (CAS 791601-04-2)."[1][4] Accessed 2026.[1][5]

-

Applications in Catalysis: Lucet, D., et al.[1] "The Chemistry of Vicinal Diamines."[1][6] Angewandte Chemie International Edition, 1998.[1]

Sources

- 1. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. strem.com [strem.com]

- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Scalable Manufacturing of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a scalable manufacturing process for the synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine, a key building block in the development of novel therapeutics. The described two-step synthetic route is designed for efficiency, scalability, and control over critical process parameters. The protocol begins with the epoxidation of commercially available 2-bromostyrene to yield the intermediate 2-(2-bromophenyl)oxirane. This is followed by a regioselective ring-opening of the epoxide with dimethylamine to produce the target diamine. This guide offers detailed, step-by-step experimental procedures, explanations of the chemical principles, and methods for in-process monitoring and final product characterization.

Introduction

Vicinal diamines are privileged structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as valuable chiral ligands in asymmetric synthesis.[1] The title compound, 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine, is a versatile intermediate for the synthesis of various drug candidates. The presence of the bromo-functionalized phenyl ring allows for further structural modifications through cross-coupling reactions, while the diamine functionality is a key feature for interacting with biological targets. A robust and scalable synthetic process is therefore crucial for enabling its use in drug discovery and development programs.

This application note details a two-step synthesis that is amenable to large-scale production. The process is designed to be cost-effective and to utilize readily available starting materials and reagents.

Synthetic Strategy

The manufacturing process is a two-step synthesis commencing with the epoxidation of 2-bromostyrene, followed by the regioselective aminolysis of the resulting epoxide.

Figure 1: Overall synthetic scheme for 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine.

The key challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening. The reaction of an unsymmetrical epoxide, such as 2-(2-bromophenyl)oxirane, with a nucleophile can potentially yield two regioisomers. In this process, the reaction conditions are optimized to favor the nucleophilic attack of dimethylamine at the less sterically hindered terminal carbon of the epoxide, leading to the desired product.

Scalable Manufacturing Process

The following is a detailed, step-by-step protocol for the synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine on a laboratory scale, with considerations for scaling up to an industrial setting.

Step 1: Synthesis of 2-(2-Bromophenyl)oxirane

This step involves the epoxidation of 2-bromostyrene using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is widely used in industrial processes due to its reliability and selectivity.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles |

| 2-Bromostyrene | 2039-88-5 | 183.05 g/mol | 100 g | 0.546 mol |

| m-CPBA (77%) | 937-14-4 | 172.57 g/mol | 134 g | 0.590 mol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 1 L | - |

| Sodium sulfite | 7757-83-7 | 126.04 g/mol | 50 g | - |

| Saturated NaHCO₃ solution | - | - | 500 mL | - |

| Brine | - | - | 250 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 20 g | - |

Protocol:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.546 mol) of 2-bromostyrene in 500 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate beaker, dissolve 134 g (0.590 mol) of m-CPBA (77%) in 500 mL of DCM. Add this solution dropwise to the stirred solution of 2-bromostyrene over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1). The reaction is complete when the starting material (2-bromostyrene) is no longer visible.

-

Work-up: Cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (2x) and 250 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-bromophenyl)oxirane as a pale yellow oil.

-

Purification: The crude product is of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation.

Expected Yield: ~95%

Step 2: Synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

This step involves the regioselective ring-opening of the synthesized epoxide with an aqueous solution of dimethylamine.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles |

| 2-(2-Bromophenyl)oxirane | 32017-76-8 | 199.04 g/mol | 98 g | 0.492 mol |

| Dimethylamine (40% in H₂O) | 124-40-3 | 45.08 g/mol | 222 mL | 1.968 mol |

| Isopropanol (i-PrOH) | 67-63-0 | 60.1 g/mol | 500 mL | - |

| Diethyl ether | 60-29-7 | 74.12 g/mol | 500 mL | - |

| 2M HCl | - | - | As needed | - |

| 5M NaOH | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 20 g | - |

Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 98 g (0.492 mol) of 2-(2-bromophenyl)oxirane in 500 mL of isopropanol.

-

Addition of Dimethylamine: Add 222 mL (1.968 mol) of a 40% aqueous solution of dimethylamine to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: DCM/Methanol 9:1). The reaction is complete when the epoxide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol and excess dimethylamine.

-

Extraction: To the remaining aqueous residue, add 500 mL of diethyl ether. Adjust the pH of the aqueous layer to >12 with a 5M NaOH solution. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 250 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt. To prepare the hydrochloride salt, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. The resulting solid can be filtered and recrystallized from ethanol/diethyl ether. To obtain the free base, the hydrochloride salt is dissolved in water, the pH is adjusted to >12 with 5M NaOH, and the product is extracted with diethyl ether.

Expected Yield: ~85%

Process Flow Diagram

Figure 2: Process flow diagram for the scalable manufacturing of the target molecule.

Characterization

The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

m-CPBA: is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Dimethylamine: is a corrosive and flammable gas/liquid. Handle with appropriate personal protective equipment (PPE).

-

HCl gas: is highly corrosive and toxic. Use with extreme caution in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a scalable and efficient process for the manufacturing of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine. The protocol utilizes readily available starting materials and reagents, and the reaction conditions are optimized for high yield and purity. This detailed guide should enable researchers, scientists, and drug development professionals to produce this valuable intermediate for their research and development needs.

References

-

Organic Syntheses. Org. Synth. 2010, 87, 231. [Link]

-

Royal Society of Chemistry. Bromine and oxygen redox species mediated highly selective electro-epoxidation of styrene. [Link]

-

MDPI. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. [Link]

-

ResearchGate. Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. [Link]

-

FlipHTML5. Synthesis of trans-2'-Bromostyrene - Indiana University. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

Sources

Reagents required for the synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Application Note: Synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Introduction & Synthetic Strategy

The target molecule, 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine , represents a specialized vicinal diamine scaffold often utilized as a pharmacophore in CNS-active agents and antihistamine analogues. Its structure features a 2-bromophenyl group and a dimethylamino group at the C1 position, with a primary amine at the C2 position.

This structural arrangement (

Retrosynthetic Analysis

The synthesis is divided into two critical phases:

-

Aminonitrile Formation: Condensation of 2-bromobenzaldehyde with dimethylamine and a cyanide source to form the

-aminonitrile intermediate. -

Nitrile Reduction: Conversion of the nitrile group to a primary amine using Lithium Aluminum Hydride (

).

Figure 1: Retrosynthetic logic flow for the target diamine.

Reagents & Materials Guide

To ensure reproducibility and safety, the following reagent grades and specifications are required.

| Reagent | CAS No.[1] | Grade/Purity | Role | Critical Note |

| 2-Bromobenzaldehyde | 6630-33-7 | >98% | Starting Material | Ortho-bromo substituent adds steric bulk; purity affects reaction rate. |

| Dimethylamine (DMA) | 124-40-3 | 2.0M in THF | Amine Source | Use anhydrous THF solution to minimize hydrolysis risks. |

| Trimethylsilyl Cyanide (TMSCN) | 7677-24-9 | >97% | Cyanide Source | High Toxicity. Safer alternative to NaCN/HCN gas but releases HCN upon hydrolysis. |

| Zinc Iodide ( | 10139-47-6 | Anhydrous | Lewis Acid Catalyst | Essential for activating the sterically hindered ortho-substituted aldehyde. |

| Lithium Aluminum Hydride ( | 16853-85-3 | Powder/Pellets | Reducing Agent | Pyrophoric. Must be handled under Argon/Nitrogen. |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Solvent | Distilled over Na/Benzophenone or from SPS. |

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile

Principle: The carbonyl oxygen of 2-bromobenzaldehyde is activated by the Lewis acid (

Workflow:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

-

Charging: Add 2-Bromobenzaldehyde (10.0 mmol, 1.85 g) and Zinc Iodide (0.5 mmol, 160 mg, 5 mol%) to the flask.

-

Solvation: Dissolve in anhydrous THF (20 mL) and cool the mixture to 0°C using an ice bath.

-

Amine Addition: Dropwise add Dimethylamine (2.0 M in THF, 12.0 mmol, 6.0 mL). Stir for 15 minutes. Note: The solution may become slightly cloudy.

-

Cyanosilylation: Carefully add Trimethylsilyl Cyanide (TMSCN) (12.0 mmol, 1.5 mL) dropwise via syringe over 10 minutes.

-

Caution: Perform this step in a well-ventilated fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

-

Quench & Workup:

-

Cool back to 0°C.

-

Quench with saturated

solution (30 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Yield: Expect a yellow oil/solid (approx. 90-95% crude yield). This intermediate is often pure enough for the next step.

-

Phase 2: Reduction to 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Principle: The nitrile group is reduced to a primary amine using

Workflow:

-

Setup: Equip a 500 mL three-neck RBF with a reflux condenser and dropping funnel. Flush heavily with Argon.

-

Catalyst Prep: Charge

(30.0 mmol, 1.14 g) into the flask. Add anhydrous THF (50 mL) and cool to 0°C. -

Addition: Dissolve the crude aminonitrile from Phase 1 (approx. 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the

suspension over 30 minutes.-

Observation: Gas evolution (

) will occur. Control addition rate to maintain gentle bubbling.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Fieser Workup (Critical for Safety):

-

Cool the mixture to 0°C.

-

Carefully add water (1.2 mL) dropwise.

-

Add 15% NaOH solution (1.2 mL).

-

Add water (3.6 mL).

-

Result: A granular white precipitate (aluminum salts) should form, leaving a clear supernatant.

-

-

Isolation: Filter the mixture through a Celite pad. Rinse the pad with diethyl ether.

-

Purification:

-

Concentrate the filtrate.

-

Dissolve residue in DCM and extract with 1M HCl (

). -

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the free base into DCM (

), dry over -

Final Product: Pale yellow oil. Can be converted to the dihydrochloride salt for storage by treating with HCl in dioxane.

-

Process Validation & QC

To validate the synthesis, the following analytical signatures must be confirmed:

Figure 2: Quality Control decision tree for structural validation.

-

1H NMR Diagnostic Peaks:

-

ppm (s, 6H,

-

ppm (m, 2H,

-

ppm (dd, 1H, benzylic

-

Aromatic region: 7.0–7.6 ppm (4H, characteristic 2-bromo pattern).

-

ppm (s, 6H,

-

Mass Spectrometry:

-

Expect a 1:1 doublet at m/z 243 and 245 due to

and

-

Safety & Handling Protocols

-

Cyanide Hazard: Although TMSCN is less volatile than HCN, it hydrolyzes rapidly in moist air to release HCN gas. Always keep a bleach bath (

) ready to neutralize spills and glassware. -

Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

-

Waste Disposal: All aqueous waste from Phase 1 (Cyanide) must be treated with bleach at pH >10 for 24 hours before disposal.

References

-

Strecker Reaction with TMSCN: Mai, K.

-aminonitriles. Tetrahedron Letters, 27(20), 2203-2206. Link -

Nitrile Reduction Methodology: Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244. Link

-

Lewis Acid Catalysis in Strecker: Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. Link

-

Handling of 2-Bromobenzaldehyde: Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 46, p.13 (1966). (General handling of ortho-substituted benzaldehydes). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

The following technical support guide is structured to address the synthesis and yield optimization of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine .

Based on the IUPAC nomenclature provided, the target molecule features a vicinal diamine backbone with a 2-bromophenyl substituent at the C1 position, where the nitrogen is also dimethylated. The most robust synthetic pathway for this specific constitution is the Strecker Synthesis followed by Nitrile Reduction .

Case ID: SYN-VIC-DIAM-02Br Status: Active Analyst: Senior Application Scientist[1]

System Diagnosis & Structural Validation

Before optimizing, we must confirm the structural connectivity, as nomenclature in this class is often ambiguous.

-

Target Structure: 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine.[1]

-

Connectivity: The dimethylamino group (

) and the 2-bromophenyl group are attached to the same carbon (C1).[1] The primary amine ( -

Primary Synthetic Challenge: The ortho-bromo substituent introduces significant steric hindrance , impeding the initial iminium formation, and is electronically liable to debromination (loss of Br) during the reduction step.

Core Reaction Pathway (Strecker Route)

This route avoids the regioselectivity issues of styrene oxide ring openings.[1]

-

Condensation: 2-Bromobenzaldehyde + Dimethylamine + TMSCN

-

Reduction:

-Aminonitrile + Reducing Agent

Critical Control Points (The "Why" Behind Low Yields)

The following factors are the most common causes of yield failure for this specific scaffold.

| Critical Parameter | Mechanism of Failure | Optimization Strategy |

| Steric Hindrance (2-Br) | The bulky bromine atom at the ortho position blocks the nucleophilic attack of dimethylamine on the aldehyde carbonyl.[1] | Lewis Acid Activation: Use Titanium(IV) isopropoxide ( |

| Retro-Strecker Reaction | The intermediate | Non-Equilibrium Reagents: Use TMSCN (Trimethylsilyl cyanide) instead of KCN/NaCN to render the cyanide addition irreversible.[1] |

| Debromination | High-energy reducing agents (e.g., | Selective Reduction: Use Borane-THF ( |

| Product Volatility | The final diamine is a low-molecular-weight free base and can be lost during rotary evaporation.[1] | Salt Formation: Isolate the product as a Dihydrochloride (2HCl) or Oxalate salt immediately after workup.[1] |

Troubleshooting Logic & Decision Tree

Use this flowchart to diagnose your specific failure mode.

Caption: Diagnostic logic flow for isolating yield loss in sterically hindered aryl-diamine synthesis.

Optimized Experimental Protocol

This protocol is designed to overcome the ortho-effect and prevent debromination .[1]

Step 1: Titanium-Mediated Strecker Reaction

Objective: Force the formation of the sterically crowded aminonitrile.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents:

-

Procedure:

-

Workup:

Step 2: Selective Reduction (The "Yield Saver")

Objective: Reduce the nitrile to amine without touching the Ar-Br bond.[1]

-

Choice of Reagent: Borane-THF (

) is preferred over -

Procedure:

-

Quench (Critical):

-

Cool to

. Carefully add Methanol (excess) to destroy excess Borane.[1] -

Acid Hydrolysis: Add 10% HCl and reflux for 1 hour. This breaks the B-N bond.

-

-

Isolation:

-

Cool to RT. Wash the acidic solution with Ether (removes non-basic impurities).[1]

-

Basify the aqueous layer to pH >12 with NaOH (keep cold to prevent polymerization/side reactions).[1]

-

Extract with DCM (

).[1] -

Salt Formation: Immediately treat the DCM layer with HCl in Dioxane or Oxalic acid to precipitate the stable salt.

-

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2, Pd/C) for the reduction?

A: Absolutely not. Palladium on Carbon is excellent for hydrodehalogenation. You will strip the bromine off the ring within minutes, yielding the unsubstituted phenyl-diamine. If you must use hydrogenation, use Platinum Oxide (

Q: My product disappears on the Rotavap. Where did it go? A: Vicinal diamines with low molecular weight are often volatile.[1] Never evaporate the free base to dryness under high vacuum and heat. Always convert to the dihydrochloride salt before final drying.

Q: I see a side product with M+ = Target + 26. What is it? A: This is likely the imidazolidine ring. If your workup involved formaldehyde or if the reduction was incomplete and trapped a solvent molecule, the vicinal diamine can cyclize. Ensure all acetone/aldehydes are absent during workup.[1]

Q: Why use Titanium Isopropoxide? Can I just use acetic acid?

A: For simple aldehydes, acetic acid works. For 2-bromobenzaldehyde , the steric bulk prevents the amine from approaching the carbonyl effectively.

References

-

Strecker Reaction with Hindered Substrates

-

Selective Reduction of Nitriles in Presence of Halides

-

Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981.[1]

- Context: Validates as a method to reduce nitriles without dehalogen

-

-

Prevention of Debromination

Sources

Technical Support Center: Recrystallization of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

This guide provides in-depth technical support for researchers, chemists, and drug development professionals on selecting optimal recrystallization solvents for 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine . We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process effectively.

Part 1: Foundational Analysis of the Target Molecule

Before selecting a solvent, it is crucial to understand the physicochemical characteristics of the compound you are trying to purify.

Q1: What are the key structural features of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine that influence solvent selection?

A1: The molecule possesses distinct regions of varying polarity, which is the primary determinant for its solubility:

-

Bromophenyl Group: This aromatic, halogenated ring is largely non-polar and hydrophobic. Halogenated aryl groups are known to promote good crystallization behavior.[1]

-

Diamine Backbone: The ethylenediamine core contains a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine. These nitrogen atoms, particularly the primary amine, can participate in hydrogen bonding, introducing a significant degree of polarity and basicity to the molecule.[1][2]

This dual nature—a non-polar head and a polar tail—classifies the molecule as moderately polar . This insight is the cornerstone of our solvent selection strategy, guiding us to explore solvents of intermediate polarity or well-chosen mixed-solvent systems. While specific solubility data for this exact molecule is not readily published, analogous compounds like (1S,2S)-1,2-bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine are described as white to off-white solids, indicating that our target compound is suitable for purification by recrystallization.[3][4]

Part 2: Principles and Strategy for Solvent Selection

A successful recrystallization hinges on identifying a solvent (or solvent system) where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[5][6]

Q2: What is the systematic approach to finding the right solvent?

A2: A two-stage experimental approach is most efficient:

-

Micro-Scale Screening: Use a small amount of your crude material (10-20 mg per test) to quickly assess solubility in a range of candidate solvents.

-

Process Optimization: Once promising candidates are identified, perform a larger-scale recrystallization, optimizing solvent volume, cooling rate, and washing procedures to maximize yield and purity.

Q3: What are the characteristics of an ideal recrystallization solvent?

A3: An ideal solvent should:

-

Exhibit a Steep Solubility Curve: It should dissolve the compound completely when hot but very poorly when cold.[6]

-

Leave Impurities Behind: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent.[7]

-

Be Chemically Inert: The solvent must not react with the compound.[5][6]

-

Be Volatile: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[6]

Part 3: Recommended Solvents and Experimental Protocols

Based on the molecular structure, the following solvents are recommended for initial screening. They span a useful range of polarities and are commonly used in the pharmaceutical industry.

Data Table: Candidate Solvents for Screening

| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Prediction |

| Heptane | Non-polar Alkane | 98 | 1.9 | Likely a poor solvent. Excellent as an anti-solvent in mixed systems to induce precipitation. |

| Toluene | Aromatic | 111 | 2.4 | May dissolve the compound due to the bromophenyl group. Could be a good single solvent or the "good" solvent in a pair.[1] |

| Ethyl Acetate (EtOAc) | Ester (Mod. Polar) | 77 | 6.0 | Often a good choice for moderately polar compounds.[1] A strong candidate. |

| Acetone | Ketone (Polar Aprotic) | 56 | 21 | High potential for good solubility when hot and poor solubility when cold. |

| Acetonitrile (ACN) | Nitrile (Polar Aprotic) | 82 | 37.5 | A very common and effective recrystallization solvent.[7] Strong candidate. |

| Isopropanol (IPA) | Alcohol (Polar Protic) | 82 | 18 | The amine groups may hydrogen-bond, potentially leading to high solubility even when cold. Best tested as a mixture with water. |

| Ethanol/Water | Mixed Protic System | 78-100 | Variable | A classic mixed-solvent system. The ethanol dissolves the compound, and water is added as the anti-solvent.[8] |

Experimental Protocol 4.1: Small-Scale Solvent Screening

-

Preparation: Place ~15 mg of your crude 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine into a small test tube or vial.

-

Room Temp Test: Add the first candidate solvent dropwise at room temperature, swirling after each drop. If the solid dissolves completely in <0.5 mL, the solvent is too good; set it aside as a potential "good" solvent for a mixed system.

-

Heating Test: If the solid is poorly soluble at room temperature, place the vial in a heated sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves at the solvent's boiling point.

-

Cooling Test: Remove the vial from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod.

-

Ice Bath: Place the vial in an ice-water bath for 15-20 minutes.

-

Observation: A successful solvent will show significant crystal formation upon cooling. Note the quantity and quality of the crystals. An "oiling out" indicates the solvent may be too non-polar or cooling was too rapid.

Experimental Protocol 4.2: Bulk Recrystallization (Example with Ethyl Acetate)

-

Dissolution: Place your crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethyl acetate needed to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethyl acetate in small portions until all the solid has just dissolved. Note: If insoluble impurities remain, this is the time for hot gravity filtration.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

-

Crystallization: Once the solution reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to rinse away any remaining soluble impurities.[7]

-

Drying: Leave the crystals under vacuum to air dry for several minutes. For complete drying, transfer them to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 4: Troubleshooting Guide & FAQs

Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solute in that solvent.

-

Immediate Action: Add a small amount more of the hot solvent to redissolve the oil.

-

Solution 1 (Slower Cooling): Allow the solution to cool much more slowly. Insulating the flask can help.

-

Solution 2 (Change Solvent): The polarity match may be poor. If using a non-polar solvent, try a more polar one like acetonitrile. If using a mixed-solvent system (e.g., Toluene/Heptane), reduce the amount of anti-solvent (Heptane) you add.

Q5: No crystals have formed after cooling in an ice bath. What are my next steps?

A5: This indicates your compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

-

Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface. This creates nucleation sites.

-

Add a Seed Crystal: If you have a pure sample, add a tiny crystal to initiate crystallization.

-

Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again.

-

Add an Anti-Solvent: If using a solvent like ethanol, you can carefully add a miscible anti-solvent (like deionized water) dropwise until the solution becomes faintly cloudy, then add a drop of ethanol to clarify and cool again.

Q6: My final yield is very low. How can I improve it?

A6: Low yield is often caused by using too much solvent or washing with solvent that isn't cold enough.

-

Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum volume of hot solvent required to dissolve your compound.[7]

-

Maximize Cooling: Ensure the flask spends adequate time (30-60 minutes) in an ice bath to precipitate as much product as possible.

-

Use Ice-Cold Washes: Always wash the crystals on the filter with a minimal amount of ice-cold solvent to avoid redissolving your product.[7]

Q7: Can I purify this compound by recrystallizing it as a salt?

A7: Yes, this is an excellent alternative strategy for basic compounds like amines.[1][2]

-

Method: Dissolve the crude free-base in a solvent like isopropanol or diethyl ether. Then, slowly add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate immediately as a pure solid. This salt can then be collected by filtration or, if needed, recrystallized from a more polar solvent system like ethanol/water.

Part 5: Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for common recrystallization challenges.

Caption: Troubleshooting workflow for common recrystallization issues.

References

-

Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. [Link]

-

Pawlica, M., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4360. [Link]

-

Reddit User. (2020). p-bromoacetanilide after 1 recrystallisation... r/OrganicChemistry. [Link]

-

Unknown Author. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

-

Reddit User. (2015). Recrystallization question. r/chemhelp. [Link]

-

Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylethylenediamine. PubChem. [Link]

-

Wikipedia. (2024). 1,1-Dimethylethylenediamine. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

This guide provides an in-depth technical interpretation of the 1H NMR spectrum of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of chiral diamine scaffolds.

Executive Summary

The target compound is a vicinal diamine featuring a chiral center at the benzylic position (C1) and an ortho-bromo substituent on the phenyl ring. The 1H NMR spectrum is characterized by three distinct diagnostic features that differentiate it from its regioisomers (e.g., 4-bromo) and analogs:

-

Diastereotopic Non-Equivalence: The adjacent methylene protons (C2-H) appear as distinct multiplets due to the influence of the chiral C1 center.[1]

-

Ortho-Substituted Aromatic Pattern: The 2-bromophenyl group displays a complex ABCD splitting pattern, distinct from the symmetric AA'BB' system of the para-isomer.[2]

-

Steric Deshielding: The ortho-bromo group exerts a paramagnetic deshielding effect on the benzylic methine proton.

Part 1: Structural Definition & Experimental Protocol

Chemical Structure & Numbering

To ensure accurate assignment, we define the atom numbering based on the IUPAC skeleton:

-

C1 (Benzylic): Attached to the 2-bromophenyl ring and the dimethylamino group [

].[2] -

C2 (Primary Amine): Attached to the primary amino group [

]. -

Ar (Aromatic): Phenyl ring substituted at position 2 with Bromine.[3]

Formula:

Recommended Experimental Protocol

For optimal resolution of the diastereotopic protons and exchangeable amines, the following acquisition parameters are recommended.

-

Solvent: Chloroform-d (

) is the standard choice for resolving the aliphatic region.-

Note: If the hydrochloride salt is used, DMSO-d6 is required, which will shift aliphatic signals downfield and reveal ammonium protons (

) as broad triplets at

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (

) of -

Temperature: 298 K (25°C).

Part 2: Spectral Analysis & Interpretation

The Aliphatic Region (1.0 – 4.0 ppm)

This region contains the most critical structural information regarding the diamine backbone.

| Proton Group | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| 2.20 – 2.25 | Singlet (s) | 6H | - | Diagnostic: Sharp, intense singlet characteristic of free base dimethylamines.[2] | |

| 2.90 – 3.05 | 1H | Diastereotopic: Pro-R/Pro-S proton.[2] Split by geminal partner ( | |||

| 3.10 – 3.25 | 1H | Diastereotopic: Chemically non-equivalent to | |||

| 3.60 – 3.85 | 1H | Chiral Center: Benzylic methine. Deshielded by the aromatic ring, the amine, and the ortho-bromo effect. | |||

| 1.50 – 2.00 | Broad (br s) | 2H | - | Exchangeable.[2] Chemical shift varies with concentration and water content. |

Key Insight: Diastereotopic Splitting

Unlike symmetric diamines (e.g., ethylenediamine), the chiral center at C1 renders the two protons at C2 (

The Aromatic Region (7.0 – 7.6 ppm)

The 2-bromophenyl substituent creates a distinct ABCD spin system, significantly different from the para-isomer.[2]

| Proton | Multiplicity | Assignment | Mechanistic Cause | |

| Ar-H3 | 7.55 – 7.60 | Ortho to Br | Deshielding: The electronegative Bromine atom deshields the adjacent proton (H3) significantly.[2] | |

| Ar-H6 | 7.35 – 7.45 | Ortho to Alkyl | Deshielding: Proximity to the diamine side chain.[2] | |

| Ar-H4/H5 | 7.05 – 7.20 | Meta/Para | Shielding: These protons are further from the electron-withdrawing bromine and alkyl groups.[2] |

Part 3: Comparative Performance Analysis

This section objectively compares the spectral "performance" (diagnostic distinctiveness) of the target compound against its key isomers.

Scenario A: Regioisomer Differentiation (2-Bromo vs. 4-Bromo)

Differentiation of the ortho (2-Br) and para (4-Br) isomers is a critical quality control step in synthesis.[2]

| Feature | Target: 1-(2-Bromophenyl) | Alternative: 1-(4-Bromophenyl) | Diagnostic Verdict |

| Aromatic Pattern | Complex ABCD (4 distinct signals) | Symmetric AA'BB' (2 distinct doublets) | High Confidence: The 4-Br isomer shows a classic "roofed" doublet pair (approx 7.4 & 7.1 ppm).[2] The 2-Br isomer shows a spread-out pattern with one proton significantly downfield (~7.6 ppm).[2] |

| Steric Effect on C1-H | Downfield Shift ( | Minimal Effect | Medium Confidence: The ortho-Br exerts a steric/anisotropic effect on the benzylic proton, shifting it downfield compared to the para-isomer.[2] |

Scenario B: Salt Form Screening (Free Base vs. HCl Salt)

During drug development, the HCl salt is often prepared to improve solubility.

| Signal | Free Base ( | HCl Salt ( | Implication |

| Sharp Singlet ( | Broad/Shifted ( | Protonation of the tertiary amine causes a significant downfield shift and line broadening. | |

| Broad Singlet ( | Broad Triplet ( | The primary amine becomes |

Part 4: Logic Visualization (Graphviz)

The following diagram illustrates the logical flow for assigning the diastereotopic protons and confirming the ortho-substitution pattern.

Caption: Logical workflow for distinguishing the target 2-bromo compound from its 4-bromo isomer using diastereotopic splitting and aromatic coupling patterns.

References

-

PubChem. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Synthesis of Ynamides and Sulfonamides (General Amine Protocols). Org.[3][4][5][6] Synth. 2010, 87, 231.[7] Available at: [Link]

-

Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[2] (General reference for substituent effects). Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 4. compoundchem.com [compoundchem.com]

- 5. rsc.org [rsc.org]

- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Safety Operating Guide

A Strategic Guide to Handling 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine: Ensuring Laboratory Safety and Integrity

For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine, a compound with potential applications in pharmaceutical development and organic synthesis, requires meticulous handling due to its inherent chemical properties. This guide provides a comprehensive framework for its safe management, from initial risk assessment to final disposal, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.

Understanding the Inherent Risks: A Proactive Approach to Safety

Core Principles of Safe Handling

The cornerstone of safely managing this compound lies in a multi-layered strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols. The primary goal is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine.

| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |

| Hands | Double-gloving with chemical-resistant gloves | An inner nitrile glove with an outer, more robust glove such as neoprene is recommended to provide a dual barrier against potential permeation.[4][5][6] Always inspect gloves for any signs of degradation before use. |

| Eyes/Face | Tightly fitting chemical safety goggles and a full-face shield | This combination protects against splashes of the compound and any associated solvents, as well as potential vapors.[4][5][6][7] |

| Body | Chemical-resistant laboratory coat or coveralls | A fully buttoned lab coat made of a material resistant to chemical penetration is essential to protect the skin and personal clothing from contamination.[5][7][8] |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required when handling the compound outside of a certified chemical fume hood or if there is any risk of aerosolization.[5][8] The choice of cartridge should be based on a formal risk assessment. |

II. The Experimental Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for the safe handling of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine.

Preparation Phase

-

Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment.

-

Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

-

Gather Materials: Ensure all necessary PPE, spill kit materials (including absorbent pads and a neutralizing agent for amines, if appropriate), and labeled waste containers are readily accessible.

Handling and Experimental Phase

-

Location: All manipulations of the compound, including weighing and transfer, must be performed inside a certified chemical fume hood.[5][6][9]

-

Weighing: Use a dedicated spatula and weigh boat. Tare the balance with the weigh boat before carefully adding the compound to avoid generating dust or aerosols.

-

Dissolution: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

-

Reaction Monitoring: Keep the reaction vessel covered as much as possible throughout the experiment.

Post-Experiment and Cleanup

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

-

Personal Decontamination: After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water.

Caption: A streamlined workflow for the safe handling of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine.

III. Storage and Waste Management: A Cradle-to-Grave Approach

Proper storage and disposal are as crucial as safe handling to prevent accidents and environmental contamination.

Storage Protocols

-

Location: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

-

Segregation: Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and certain metals.[1][7][8]

-

Containers: Ensure the container is tightly sealed to prevent the release of vapors and is clearly labeled with the chemical name and all appropriate hazard warnings.[1][8]

Waste Disposal Plan

All waste generated from the handling of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is to be considered hazardous.

-

Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container. Aqueous solutions containing the compound should also be treated as hazardous waste and collected separately.[1] Do not pour any waste down the drain.

-

Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][5]

IV. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is vital.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Spill: For a small spill, if it is safe to do so, absorb the material with an inert absorbent such as vermiculite or sand.[1] Collect the absorbed material into a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly handle 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine, fostering a culture of safety and scientific excellence.

References

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).

- What is bromine and what are the safe disposal and recycling methods?. (2025, March 18).

- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).

- What are the Health and Safety Guidelines for Using Amines?. (n.d.).

- Personal protective equipment for handling 5-(Bromomethyl)isoindoline - Benchchem. (n.d.).

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Personal protective equipment for handling 6-Bromoindolin-4-ol - Benchchem. (n.d.).

- Bromine water - disposal - #1 Science Forum For Lab Technicians. (2008, October 22).

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. international.skcinc.com [international.skcinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dollycorporation.com [dollycorporation.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.